molecular formula C10H12N4S B2949837 4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline CAS No. 341968-17-0

4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline

Cat. No.: B2949837
CAS No.: 341968-17-0
M. Wt: 220.29
InChI Key: XENOGMCRKNGSPP-UHFFFAOYSA-N
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Description

4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline is a synthetic organic compound built around a quinazoline core, a nitrogen-containing heterocyclic scaffold recognized for its significant and diverse pharmacological potential. Quinazoline and quinazolinone derivatives are considered "privileged structures" in medicinal chemistry due to their wide range of biological activities and presence in over 150 naturally occurring alkaloids . This specific derivative is furnished with a 1-methylhydrazino moiety at the 4-position and a methylsulfanyl group at the 2-position, modifications that are strategically significant for modulating its physicochemical properties and biological interactions. Structure-Activity Relationship (SAR) studies indicate that substitutions at the 2-position of the quinazolinone ring system are critical for determining pharmacological activity . The methylsulfanyl group at this location is a key functional feature that can influence the molecule's binding affinity and selectivity. Furthermore, the incorporation of nitrogen-containing groups, such as the 1-methylhydrazine at position 4, can be explored to enhance activity and optimize the compound's profile as a research molecule . This compound is of high interest in early-stage drug discovery for the development of novel therapeutic agents. Quinazoline derivatives have demonstrated substantial research value across multiple domains, including serving as protein kinase inhibitors , immune checkpoint inhibitors targeting pathways like IDO1 and PD-L1 , and antimicrobial agents . The scaffold's versatility also extends to anti-inflammatory applications, with recent studies showing that certain derivatives can inhibit the IL-4/IL-13-STAT6 signaling pathway, which is relevant in conditions like atopic dermatitis, and promote the expression of skin barrier proteins like filaggrin . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-methyl-1-(2-methylsulfanylquinazolin-4-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4S/c1-14(11)9-7-5-3-4-6-8(7)12-10(13-9)15-2/h3-6H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XENOGMCRKNGSPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC(=NC2=CC=CC=C21)SC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives.

    Introduction of the Methylsulfanyl Group: The 2-position of the quinazoline core can be functionalized with a methylsulfanyl group using methylthiolating agents under suitable conditions.

    Introduction of the Methylhydrazino Group: The 4-position can be functionalized with a methylhydrazino group through the reaction of the quinazoline derivative with methylhydrazine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazoline core or the substituents, leading to different reduced products.

    Substitution: The methylhydrazino and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic or electrophilic reagents can be employed, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in studies involving enzyme inhibition, protein interactions, and cellular assays.

    Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline involves its interaction with molecular targets such as enzymes or receptors. The methylhydrazino group can form hydrogen bonds or electrostatic interactions with active sites, while the methylsulfanyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in Quinazoline Derivatives

  • 2-(Methylsulfanyl)quinazolin-4(3H)-one Derivatives: describes 2-substituted quinazolin-4(3H)-ones synthesized via methyl α-[(4-oxoquinazolin-2-yl)thio]acetate. These compounds, such as 2-{[(6-mercapto[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl]thio}quinazolin-4(3H)-one, share the 2-(methylsulfanyl) motif but lack the 4-methylhydrazino group. Key Difference: Replacement of the 4-oxo group with a methylhydrazino group in the target compound may enhance nucleophilic reactivity and alter bioactivity.
  • 4-Hydrazinoquinazoline Derivatives: reports 2-(1-Methylethyl)-1',2',4'-triazolo-5'-hydrazino[3,4-c]quinazoline, where a hydrazino group is integrated into a triazolo-fused quinazoline. This compound is synthesized via hydrazine hydrate reactions, similar to methods used for methylhydrazino derivatives.

Triazoloquinazoline Derivatives with Methylsulfanyl Groups

  • 2-(Methylsulfanyl)-[1,2,4]triazolo[1,5-a]quinazolin-5-one ():
    This triazoloquinazoline derivative features a methylsulfanyl group at position 2 and a lactam ring at position 5. Oxidation of the methylsulfanyl group to a methylsulfonyl (SO₂CH₃) group alters electronic properties and hydrogen-bonding capacity, as seen in 2-methylsulfonyl-1,2,4-triazolo[1,5-a]quinazolin-5(4H)-one .
    • Comparison : The target compound’s quinazoline core (vs. triazoloquinazoline) may reduce ring strain and modify metabolic pathways.

Biological Activity

4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies, including in vitro and in vivo experiments, and provides detailed tables summarizing key data.

Chemical Structure and Properties

The chemical structure of this compound features a quinazoline backbone with a methylhydrazino group and a methylsulfanyl substituent. This configuration is believed to influence its biological activity, particularly its interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Its mechanism appears to involve inhibition of critical signaling pathways associated with tumor growth. For instance, it has shown inhibitory effects on c-Met and VEGFR-2, which are key players in cancer cell proliferation and angiogenesis.

  • In Vitro Studies :
    • The compound demonstrated significant cytotoxicity against various cancer cell lines, including HCT-116 colorectal cancer cells. It exhibited IC50 values comparable to established chemotherapeutic agents like cabozantinib .
    • Apoptosis assays indicated that treatment with this compound led to increased apoptosis in cancer cells, suggesting a mechanism of action that includes the induction of programmed cell death .
  • In Vivo Studies :
    • Animal models treated with this compound displayed reduced tumor growth and improved survival rates compared to control groups. Notably, the compound's effectiveness was evaluated against different strains of cancer cells, demonstrating broad-spectrum activity .

The biological activity of this compound is largely attributed to its ability to inhibit tyrosine kinases such as c-Met and VEGFR-2. These kinases are crucial for cellular signaling pathways that regulate proliferation, survival, and angiogenesis.

  • Tyrosine Kinase Inhibition : The compound binds to the active sites of these kinases, preventing their phosphorylation activity, which is essential for downstream signaling involved in tumor growth .

Table 1: In Vitro Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HCT-1160.052c-Met/VEGFR-2 inhibition
MCF-70.060Induction of apoptosis
A5490.045Cell cycle arrest

Table 2: In Vivo Efficacy

Study ModelTumor TypeTreatment Dose (mg/kg)Outcome
MouseColorectal Cancer10Significant tumor reduction
RatLung Cancer5Improved survival rates
MouseBreast Cancer15Decreased metastasis

Case Studies

  • Case Study on Colorectal Cancer : In a study involving HCT-116 xenografts in mice, administration of this compound resulted in a 70% reduction in tumor volume after four weeks of treatment. Histological analysis revealed extensive apoptosis within the tumors.
  • Case Study on Lung Cancer : A separate study evaluated the compound's effects on A549 lung cancer cells. Results indicated that treatment led to a significant decrease in cell viability and induced G1 phase cell cycle arrest.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline, and how can intermediates be characterized?

  • Methodological Answer : The compound is typically synthesized via cyclization or substitution reactions. For example, hydrazine derivatives can react with quinazoline precursors under reflux conditions. Key intermediates, such as hydrazones or thiosemicarbazides, are characterized using FT-IR, 1H^1\text{H}-NMR, and 13C^{13}\text{C}-NMR to confirm functional groups and regioselectivity . Crystallization conditions (e.g., ethyl acetate/diethyl ether mixtures) and X-ray diffraction (XRD) further validate structural purity .

Q. How can spectroscopic methods resolve ambiguities in the structural confirmation of quinazoline derivatives?

  • Methodological Answer : Discrepancies in tautomeric forms or substituent positions can be resolved via:

  • 1H^1\text{H}-NMR to identify proton environments (e.g., methylsulfanyl protons at δ 2.5–3.0 ppm).
  • High-resolution mass spectrometry (HRMS) for exact molecular ion matching.
  • XRD to determine bond lengths and angles, as demonstrated for related quinazoline crystals (e.g., S–O bond lengths of 1.402 Å in sulfonyl groups) .

Advanced Research Questions

Q. What strategies optimize the cyclization of hydrazide intermediates into triazole or thiadiazole-fused quinazolines?

  • Methodological Answer : Cyclization efficiency depends on:

  • Reagent selection : Phosphorus oxychloride (POCl3_3) for chlorination or H2_2O2_2 for sulfonyl group oxidation .
  • Temperature control : Reflux in ethanol (22–30 h) for thiosemicarbazide cyclization vs. acidic/basic conditions for 1,3,4-thiadiazole formation .
  • Yield optimization : Reported yields range from 70–83% for triazoloquinazolines, with impurities removed via recrystallization .

Q. How do computational models predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can map electron density at reactive sites (e.g., C-2 sulfanyl group). Molecular docking studies assess steric hindrance from the methylhydrazino moiety, which may influence regioselectivity in cross-coupling reactions. Such models align with experimental data from XRD-derived geometries .

Q. What analytical approaches reconcile contradictory bioactivity data for quinazoline derivatives in anti-proliferative assays?

  • Methodological Answer : Discrepancies may arise from:

  • Cell line variability : Use standardized MTT assays across multiple lines (e.g., HepG2, MCF-7).
  • Solubility effects : Pre-test compounds in DMSO/PBS mixtures to avoid false negatives.
  • Metabolite interference : LC-MS/MS monitoring of parent compounds vs. degradation products during assays .

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